Decanoic acid, hexadecyl ester
Description
Contextualization within the Chemistry and Biochemistry of Fatty Acid Esters
In the realm of chemistry and biochemistry, a fatty acid is a carboxylic acid featuring a long aliphatic chain, which can be either saturated or unsaturated. wikipedia.org The carboxyl group (-COOH) is the most reactive part of a fatty acid, readily reacting with alcohols (R'OH) in a process called esterification to form esters (RCOOR') and water. britannica.comquora.com This ester bond is a fundamental linkage in many biological lipids. britannica.com
Fatty acid esters represent a diverse class of molecules that includes triglycerides, phospholipids, and wax esters. wikipedia.org Triglycerides, the primary storage form of fatty acids in biological systems, consist of three fatty acid molecules esterified to a glycerol (B35011) backbone. britannica.com Wax esters, such as decanoic acid, hexadecyl ester, are esters of long-chain fatty acids and long-chain fatty alcohols. usbio.net
Decanoic acid, also known as capric acid, is a saturated fatty acid with a 10-carbon chain (C10). wikipedia.org Hexadecanol (B772), or cetyl alcohol, is a 16-carbon fatty alcohol. atamanchemicals.com The esterification of decanoic acid with hexadecanol results in the formation of this compound, a molecule with a total of 26 carbon atoms. lookchem.com These long-chain esters are generally characterized by their waxy nature and low polarity. wikipedia.org
Overview of Scholarly Research on this compound
Scholarly research on this compound, and similar wax esters encompasses its synthesis, identification, and investigation into its physical properties and applications.
Chemical Identity and Properties
This compound is identified by several names and chemical identifiers. It is a solid at room temperature. sigmaaldrich.com Key chemical data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 29710-34-7 | lookchem.comnist.gov |
| Molecular Formula | C₂₆H₅₂O₂ | lookchem.comnist.gov |
| Molecular Weight | 396.7 g/mol | sigmaaldrich.comnist.gov |
| IUPAC Name | hexadecyl decanoate (B1226879) | sigmaaldrich.com |
| Synonyms | Cetyl decanoate, Hexadecyl decanoate | lookchem.comchemspider.com |
| Physical Form | Solid | sigmaaldrich.com |
Synthesis and Identification
The primary method for synthesizing fatty acid esters like hexadecyl decanoate is through direct esterification. This chemical reaction involves a carboxylic acid (decanoic acid) and an alcohol (hexadecanol), often facilitated by an acid catalyst. quora.com Another common method is transesterification, where an existing ester is reacted with an alcohol to form a new ester. wikipedia.org For similar long-chain esters like hexadecyl hexadecanoate (B85987), synthesis has been achieved by heating the corresponding fatty acid and alcohol together. google.com
Modern analytical techniques are crucial for the identification and quantification of this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful methods used for the separation and analysis of this and other fatty acid esters. nist.govsielc.com For instance, GC coupled with mass spectrometry (GC-MS) is a standard method for identifying fatty acid esters in complex mixtures, such as extracts from medicinal plants. researchgate.net
Research Applications
Due to its emollient and moisturizing properties, this compound is a subject of interest in the formulation of personal care products. lookchem.com Research into similar wax esters, such as cetyl palmitate (hexadecyl hexadecanoate), highlights their use as thickeners, emulsifiers, and components of solid lipid nanoparticles (SLNs). atamanchemicals.comwikipedia.org SLNs are investigated as advanced drug delivery systems. atamanchemicals.comwikipedia.org The study of the thermal and oxidative degradation of fatty acid esters is also an active area of research, particularly in the context of biodiesel stability. umich.edu
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O2/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-25-28-26(27)24-22-20-18-10-8-6-4-2/h3-25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICHMCRJUKQZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067501 | |
| Record name | Decanoic acid, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067501 | |
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Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29710-34-7 | |
| Record name | Cetyl caprate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29710-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cetyl caprate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029710347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, hexadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decanoic acid, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.255 | |
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| Record name | CETYL CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0AWO8U67S | |
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Natural Occurrence and Biosynthetic Pathways
Isolation and Characterization from Biological Sources
The identification of decanoic acid, hexadecyl ester in nature has been achieved through modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual components within complex lipid mixtures.
While the precursor molecules, decanoic acid and cetyl alcohol (hexadecanol), are found in various plant oils such as coconut and palm oil, the direct isolation of this compound from plant sources is not widely reported in scientific literature. caringsunshine.com Phytochemical studies of plant waxes and extracts have identified a vast array of other fatty acid esters, but hexadecyl decanoate (B1226879) remains an uncommonly specified constituent. nih.govnih.gov For example, extensive analysis of volatile esters in fruits like strawberries has identified numerous esters, yet hexadecyl decanoate was not among them. nih.gov The cuticular wax of plants is a complex mixture primarily composed of very-long-chain fatty acids and their derivatives, including primary alcohols and wax esters, which are crucial for protecting the plant from environmental stressors. nih.gov The common wax esters in plants, such as those in carnauba wax, are typically composed of C16–C24 fatty acids and C18–C32 fatty alcohols. nih.gov
More definitive evidence for the natural occurrence of this compound comes from the study of animal and insect secretions, where it often plays a role in chemical communication or physiological functions.
In mammals, this wax ester has been tentatively identified as a component of the preputial gland secretions of the house mouse (Mus musculus). oup.com These glands produce complex lipid mixtures that function as semiochemicals, conveying information about sex, social status, and genetic identity. oup.com
Within the insect world, hexadecyl decanoate has been identified in the cuticular lipids of postcopulatory female solitary bees, Colletes cunicularius. researchgate.net Cuticular lipids in insects are critical for preventing desiccation and also serve as a key medium for chemical signaling, including sex pheromones. researchgate.net Furthermore, a comprehensive review of chemical compounds in birds has listed hexadecyl decanoate isomers as being present in the uropygial gland secretions. oup.comresearchgate.net These secretions, also known as preen oil, are used to maintain feather health and waterproofing and may also have a semiochemical function. oup.comresearchgate.net
| Organism | Biological Source | Method of Identification |
|---|---|---|
| House Mouse (Mus musculus) | Preputial Gland Secretion | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Solitary Bee (Colletes cunicularius) | Cuticular Lipids (Postcopulatory Females) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Birds (Various) | Uropygial Gland Secretion (Preen Oil) | Gas Chromatography-Mass Spectrometry (GC-MS) |
The marine environment is a rich source of diverse lipids, including various wax esters that serve functions such as energy storage and buoyancy. nih.govgerli.com Marine organisms like dinoflagellates, crustaceans, and fish are known to store large quantities of wax esters. gerli.com However, similar to the plant kingdom, specific reports detailing the isolation of this compound from marine organisms are scarce in the reviewed literature. Analyses of marine algae and other marine life typically report wax esters with different combinations of fatty acids and alcohols, often with a higher degree of unsaturation. nih.govwikipedia.org
Enzymatic Mechanisms and Precursor Utilization in Biological Synthesis
The biosynthesis of wax esters like this compound is a two-step enzymatic process that is conserved across many organisms. nih.gov This pathway involves the coordinated action of two key enzyme families: fatty acyl-CoA reductases (FARs) and wax synthases (WS), which are also known as fatty acyl-CoA:fatty alcohol acyltransferases.
The biosynthetic pathway commences with the formation of the two necessary precursors: decanoyl-CoA and hexadecanol (B772).
Formation of Precursors:
Decanoyl-CoA: Decanoic acid, a ten-carbon saturated fatty acid, is activated to its coenzyme A (CoA) thioester, decanoyl-CoA. This activation is a prerequisite for its use in ester synthesis.
Hexadecanol: The sixteen-carbon fatty alcohol, hexadecanol (cetyl alcohol), is produced from its corresponding fatty acyl-CoA, palmitoyl-CoA (C16:0-CoA). This reduction is catalyzed by a fatty acyl-CoA reductase (FAR) enzyme, which converts the fatty acyl-CoA to a primary fatty alcohol using NADPH as a reductant. nih.govebi.ac.uk Studies on mammalian FARs have shown that different isozymes have varied substrate specificities; for example, the FAR1 enzyme can utilize fatty acyl-CoAs ranging from C10 to C18. nih.gov
Esterification:
The final step is the esterification of hexadecanol with decanoyl-CoA, a reaction catalyzed by a wax synthase (WS) enzyme. nih.govacs.org The WS transfers the decanoyl group from its CoA thioester to the hydroxyl group of hexadecanol, forming the wax ester, this compound, and releasing coenzyme A. nih.gov
The substrate specificity of the wax synthase is a critical determinant of the final wax ester produced. Research on bacterial WS enzymes has demonstrated a broad range of selectivity for both the acyl-CoA and the fatty alcohol substrates. nih.govresearchgate.net For instance, experiments using palmitoyl-CoA (C16-CoA) as the acyl donor and a mixture of different fatty alcohols showed that enzyme specificity for the alcohol varies significantly. nih.govresearchgate.net This variability in enzyme preference allows for the synthesis of a diverse array of wax esters in nature.
| Step | Enzyme | Substrate(s) | Product(s) |
|---|---|---|---|
| 1A: Fatty Alcohol Synthesis | Fatty Acyl-CoA Reductase (FAR) | Palmitoyl-CoA (C16:0-CoA) + NADPH | Hexadecanol (Cetyl Alcohol) + NADP+ + CoA |
| 1B: Fatty Acyl-CoA Precursor | Acyl-CoA Synthetase | Decanoic Acid + ATP + CoA | Decanoyl-CoA + AMP + PPi |
| 2: Esterification | Wax Synthase (WS) | Decanoyl-CoA + Hexadecanol | This compound + CoA |
Biological Activities and Molecular Mechanisms of Action
Research on Antimicrobial Properties
The antimicrobial potential of decanoic acid, hexadecyl ester is primarily inferred from studies on decanoic acid and other fatty acid esters, which have shown inhibitory effects against various microorganisms.
Decanoic acid itself has been recognized for its antibacterial properties [2, 10]. Research has shown that modifications involving decanoic acid can enhance the antibacterial activity of other molecules, such as antimicrobial peptides . While direct studies on the antibacterial efficacy of this compound are not extensively documented, related compounds like hexadecanoic acid and its methyl ester have demonstrated antibacterial activity against various pathogenic bacteria [1, 3]. For instance, hexadecanoic acid has been shown to support microbial control at wound sites nih.gov. The modification of antimicrobial peptides with decanoic acid has been found to enhance their ability to disrupt bacterial cell membranes and inhibit biofilm formation .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain(s) | Observed Effect |
|---|---|---|
| Decanoic Acid | Pseudomonas aeruginosa, Staphylococcus aureus | Enhanced efficacy of antimicrobial peptides, reduced organ damage in peritonitis models nih.gov |
| Hexadecanoic Acid Methyl Ester | Multidrug-resistant bacteria | Inhibitory activity against various clinical pathogenic bacteria nih.gov |
This table is interactive. Click on the headers to sort.
The antifungal properties of decanoic acid and its derivatives have been a subject of scientific investigation [2, 10]. Decanoic acid is known to possess antifungal activity, and its esters have been utilized in medical applications for this purpose [2, 10]. Studies have indicated that decanoic acid can be more fungicidal than related compounds nih.gov. While specific research on the antifungal effects of this compound is limited, the known antifungal nature of decanoic acid suggests a potential for this ester to exhibit similar properties [2, 10].
Elucidation of Cellular and Subcellular Interactions
The interactions of this compound at the cellular and subcellular levels are understood by examining the roles of its components—decanoic acid and hexadecanol (B772)—in cellular processes.
As an ester of a medium-chain fatty acid (decanoic acid) and a long-chain fatty alcohol (hexadecanol), this compound is expected to be metabolized into these constituents. Medium-chain fatty acids like decanoic acid have been shown to not induce deleterious lipid accumulation and can be a healthier alternative to long-chain fatty acids in preventing hepatic steatosis mdpi.com. In contrast, long-chain saturated fatty acids can impair lipid homeostasis mdpi.com. The metabolic fate of this compound would likely involve enzymatic cleavage, releasing decanoic acid and hexadecanol to be integrated into their respective metabolic pathways.
Research has shown that decanoic acid can influence key signal transduction pathways. Specifically, decanoic acid has been found to inhibit the activity of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway, independent of glucose and insulin signaling nih.gov. This effect is mediated through the inhibition of the p97/VCP protein, a conserved AAA ATPase nih.gov. Furthermore, decanoic acid has demonstrated anti-tumor effects in hepatocellular carcinoma models by targeting the c-Met signaling pathway and other dependent oncogenic signaling events, leading to induced apoptosis nih.gov.
Decanoic acid has been identified as a modulator of autophagy. Studies have demonstrated that treatment with decanoic acid can induce the formation of autophagosomes and modulate autophagic flux, even in high glucose conditions nih.govnih.gov. This induction of autophagy is associated with an increase in the expression of autophagy-inducing proteins such as Atg1 and Atg8 nih.gov. The proposed mechanism for this upregulation of autophagy by decanoic acid involves the inhibition of mTORC1, which in turn activates the transcription of genes that initiate the autophagy process nih.gov.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Decanoic acid |
| Hexadecanoic acid |
| Hexadecanoic acid methyl ester |
| Hexadecanol |
| Pseudomonas aeruginosa |
Mitochondrial Function and Energetics Studies
Direct research on the effects of this compound on mitochondrial function and energetics is scarce. However, studies on related compounds, particularly wax esters, offer some insights into potential metabolic roles. In certain organisms, such as the protist Euglena, a unique metabolic pathway known as wax ester fermentation occurs within the mitochondria under anaerobic conditions. In this process, the storage polysaccharide paramylon is broken down and converted into wax esters, which are composed of saturated fatty acids and alcohols with chain lengths typically between 10 and 18 carbons. This pathway is significant as it allows for a net gain of ATP, functioning as a form of fermentation where wax esters are the end product. nih.gov The synthesis of fatty acids in this system utilizes a reversal of the β-oxidation pathway. nih.gov
While this specific fermentation process is unique to certain organisms, it highlights the role of wax esters in cellular energy metabolism. The breakdown of wax esters can release fatty acids and fatty alcohols, which can then be metabolized to produce energy. The fatty acid component, decanoic acid, can be a substrate for mitochondrial β-oxidation, a key process in cellular energy production.
Anti-Proliferative and Cytotoxicity Research in Biological Models
There is a lack of direct studies investigating the anti-proliferative and cytotoxic effects of this compound. However, research into other long-chain fatty acid esters has revealed significant anti-proliferative activities. For instance, esters of the flavonoid quercetin-3-O-glucoside with long-chain fatty acids have been shown to inhibit the proliferation of hepatocellular carcinoma (HepG2) cells. nih.gov Similarly, esters of resveratrol with long-chain fatty acids, such as palmitic acid and oleic acid, have demonstrated anticancer properties against various cancer cell lines, including lung carcinoma, colorectal adenocarcinoma, and pancreatic ductal adenocarcinoma. nih.govmdpi.comnih.gov These studies suggest that the lipophilic nature of the fatty acid ester enhances the bioavailability and cellular uptake of the parent compound, leading to increased efficacy.
Given these findings, it is plausible that this compound could exhibit biological activity in this area, though this remains to be experimentally verified. The cytotoxic effects of fatty acid esters can be mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov
Involvement in Chemical Ecology and Interspecies Communication
Fatty acid-derived molecules, including esters, play a crucial role in the chemical communication of many organisms, particularly insects, where they often function as pheromones. nih.govresearchgate.netnih.gov Pheromones are chemical signals used for communication between members of the same species, influencing behaviors such as mating, aggregation, and trail-following. nih.gov
While there is no direct evidence of this compound acting as a pheromone, the structural similarity to known pheromones is notable. Insect sex pheromones are often fatty acid derivatives, including alcohols, aldehydes, and esters with chain lengths typically between 10 and 18 carbons. frontiersin.orgpnas.orgresearchgate.net For example, hexyl decanoate (B1226879), a related fatty acid ester, has been identified as a trail pheromone in the stingless bee, Trigona recursa. thegoodscentscompany.comnih.gov The biosynthesis of these pheromones often starts from common fatty acids like palmitic and stearic acid, which are then modified by a series of enzymes to produce the final active compound. frontiersin.org The specific structure of the ester, including the length of the fatty acid and alcohol chains, is critical for its biological activity and species-specificity.
The presence of wax esters on the cuticle of insects also serves a protective function, preventing water loss. oup.comlipotype.com This waxy layer can also influence the interactions of insects with their environment and other organisms.
Immunological Response Research
The influence of this compound on the immunological response has not been directly investigated. However, research on wax esters from marine sources suggests potential anti-inflammatory properties. A review of a wax ester-rich marine oil from the copepod Calanus finmarchicus indicated potential beneficial effects on obesity-induced low-grade inflammation and associated metabolic disturbances. arcticrubyoil.commynewsdesk.comnih.govresearchgate.net These effects are thought to be mediated by the constituent fatty acids, which can influence inflammatory pathways.
The fatty acids within wax esters can act as potent stimulators of G-protein coupled receptor 120 (GPR120), which is associated with reduced inflammation and improved insulin sensitivity. arcticrubyoil.commynewsdesk.com It is hypothesized that the wax ester structure may act as a natural delayed-release mechanism, facilitating the transport of fatty acids to these receptors. arcticrubyoil.commynewsdesk.com While this research focuses on a complex oil containing various fatty acids, it points to a potential role for wax esters in modulating immune responses.
Research on Anti-feeding Mechanisms
There is some evidence to suggest that wax esters may play a role in anti-feeding mechanisms in certain organisms. For example, stony corals, which are the primary builders of coral reefs, have been found to contain large amounts of cetyl palmitate (hexadecyl hexadecanoate), a wax ester structurally similar to this compound. It is postulated that this compound may function as an antifeedant, deterring predators.
Furthermore, the waxy cuticle of some plants can deter feeding by herbivorous insects. oup.com While the primary role of this wax layer is to prevent water loss, its chemical composition can also influence insect behavior. The presence of certain wax esters could make the plant surface unpalatable or interfere with the insect's ability to grip the surface. oup.comresearchgate.net Research on citrus waste wax has shown that it exhibits antifeedant properties against the dry wood termite, Cryptotermes brevis, with the active compounds identified as coumarins and furanocoumarins within the wax mixture. researchgate.net Although not directly implicating this compound, this demonstrates the potential for components of natural waxes to act as feeding deterrents.
Biochemical Transformations and Metabolic Fates
Characterization of Enzymatic Substrate Specificity and Reactivity
The enzymatic reactivity of Decanoic acid, hexadecyl ester is primarily governed by two main classes of enzymes: lipases, which catalyze its hydrolysis, and wax ester synthases, which are involved in its synthesis.
The specificity of lipases is a critical factor in the breakdown of wax esters. Lipases are categorized based on the structure of their active sites, particularly the acyl-binding and alcohol-binding clefts, which determines their substrate preference. For a wax ester like hexadecyl decanoate (B1226879), with a medium-chain acyl group (C10) and a long-chain alcohol group (C16), the efficiency of hydrolysis would depend on the specific lipase's architecture. Enzymes with a narrow acyl-binding tunnel but a wider alcohol-binding site would be expected to accommodate the hexadecyl portion while interacting with the decanoyl group. researchgate.net Conversely, lipases with a wide acyl-binding cleft might also effectively hydrolyze this ester. researchgate.net The substrate specificity of lipases is influenced by several factors, including the source of the enzyme. researchgate.net
Wax ester synthases (specifically, wax ester synthase/acyl-CoA:diacylglycerol acyltransferase or WS/DGAT enzymes) catalyze the esterification of a fatty acyl-coenzyme A (acyl-CoA) with a fatty alcohol. nih.govnih.gov These enzymes often exhibit a broad substrate range, enabling them to produce a variety of wax esters. nih.gov The synthesis of hexadecyl decanoate would require the presence of decanoyl-CoA and hexadecanol (B772) as substrates. The reactivity and specificity of a particular WS/DGAT enzyme depend on its primary amino acid sequence, which can vary significantly between species. nih.gov For instance, studies on the WS/DGAT from Marinobacter aquaeolei VT8 have shown that it is capable of producing various wax esters, and its substrate specificity can be altered through protein engineering. nih.gov
| Lipase Structural Group | Active Site Characteristics | Predicted Reactivity with Hexadecyl Decanoate |
|---|---|---|
| Group 1 (e.g., Rhizomucor miehei) | Wide alcohol binding cleft, narrow acyl binding cleft | Potentially effective, as it can accommodate the long C16 alcohol chain. researchgate.net |
| Group 2 (e.g., Candida antarctica A) | Narrow acyl binding tunnel, wider alcohol binding site | Likely effective due to the wider site for the C16 alcohol. researchgate.net |
| Group 3 (e.g., Candida antarctica B) | Wide acyl binding cleft, narrow alcohol binding cleft | May have lower reactivity due to potential steric hindrance from the long C16 alcohol chain in a narrow cleft. researchgate.net |
| Group 4 (e.g., Cutinases) | Wider alcohol and wider acyl binding clefts | Expected to be effective due to the less restrictive active site. researchgate.net |
Pathways of Biotransformation and Biodegradation
The biotransformation and biodegradation of this compound are critical processes for its turnover in biological systems and the environment. The primary pathway for the breakdown of this wax ester involves initial hydrolysis followed by the degradation of its constituent components.
Step 1: Enzymatic Hydrolysis The first step in the biodegradation of hexadecyl decanoate is the cleavage of the ester bond by esterases or lipases. This hydrolytic reaction yields decanoic acid (a C10 fatty acid) and 1-hexadecanol (a C16 fatty alcohol).
Step 2: Degradation of Constituents Following hydrolysis, the resulting fatty acid and fatty alcohol are metabolized through separate pathways:
Metabolism of Decanoic Acid: Decanoic acid, a medium-chain fatty acid, is primarily degraded through the β-oxidation pathway. This process sequentially removes two-carbon units in the form of acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov Another potential, though less common, route is the α,ω-oxidation pathway, which can convert the fatty acid into a dicarboxylic acid (in this case, sebacic acid). nih.gov
Metabolism of 1-Hexadecanol: The fatty alcohol, 1-hexadecanol, is typically oxidized to its corresponding carboxylic acid, hexadecanoic acid (palmitic acid). This conversion is a two-step process involving alcohol dehydrogenase and aldehyde dehydrogenase enzymes. The resulting hexadecanoic acid then enters the β-oxidation pathway to be broken down for energy. nih.gov
Function as an Endogenous Metabolite in Organismal Physiology
Wax esters, as a class of neutral lipids, serve important physiological functions in a wide range of organisms, from bacteria to plants and animals. While specific research on the endogenous function of this compound is limited, its role can be inferred from the well-established functions of similar wax esters.
Energy Storage: In many organisms, wax esters are a primary form of metabolic energy storage. researchgate.net Certain bacteria, such as Acinetobacter sp., accumulate large quantities of wax esters as carbon and energy reserves, particularly under nutrient-limiting conditions. nih.gov In the marine environment, wax esters are a major energy source, found in high concentrations in many species of zooplankton, fish, and other marine animals that rely on them to fuel metabolic processes and survive periods of low food availability. researchgate.net
Structural and Protective Roles: In terrestrial plants, wax esters are key components of the epicuticular wax layer that coats the surfaces of leaves, stems, and fruits. nih.gov This waxy layer serves as a protective barrier, preventing non-stomatal water loss, protecting against UV radiation, and providing defense against pathogens and insects. nih.govscispace.com The specific composition of these waxes, including a diverse array of wax esters, varies between plant species. scispace.com For example, the cuticular wax of green tobacco leaf contains a complex mixture of wax esters with carbon numbers ranging from C30 to C52. scispace.com
Given its structure, this compound could function as either an energy storage molecule or a structural component of protective waxes in organisms that synthesize it. Its presence as an endogenous metabolite would be linked to the organism's specific metabolic capabilities and physiological needs for energy storage or surface protection.
Advanced Analytical Methodologies for Research Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like Decanoic acid, hexadecyl ester. This method offers high separation efficiency and definitive molecular identification, making it invaluable for both qualitative and quantitative assessments.
The successful analysis of this compound by GC-MS hinges on the optimization of both the chromatographic separation and the mass spectrometric detection. A typical protocol involves a high-temperature capillary column, such as a 5% phenyl methyl polysiloxane (HP-5MS), which is well-suited for the analysis of long-chain esters. The temperature program is crucial for achieving good resolution and peak shape. A representative temperature gradient might start at a lower temperature to allow for the elution of more volatile components, followed by a ramp-up to a high final temperature to ensure the elution of the high-boiling point wax ester.
The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting mass spectrum of this compound will exhibit a characteristic fragmentation pattern. While the molecular ion peak ([M]+) may be weak or absent due to the lability of the ester bond, key fragment ions will be observed that are indicative of the decanoic acid and hexadecanol (B772) moieties. Common fragments include the acylium ion from the decanoic acid portion and fragments arising from the cleavage of the long alkyl chains libretexts.org.
Table 1: Representative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 80 °C, ramp at 4 °C/min to 290 °C, hold for 20 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan |
This table presents a generalized protocol; specific parameters may require optimization based on the instrumentation and sample matrix.
In the field of metabolomics, particularly in the study of plant cuticular waxes, GC-MS is instrumental in profiling the complex mixture of lipids that includes long-chain esters like this compound nih.gov. These waxes play a critical role in protecting plants from various environmental stresses. GC-MS analysis of plant wax extracts allows for the identification and relative quantification of individual components, providing insights into the biochemical pathways and genetic factors that control wax biosynthesis mdpi.com. The comprehensive data generated by GC-MS-based metabolomics can be used to compare different plant species, cultivars, or plants grown under different conditions nih.gov.
For environmental trace analysis, GC-MS offers the high sensitivity and selectivity required to detect low concentrations of this compound in complex environmental matrices such as soil, water, or atmospheric particulate matter. The presence of such long-chain esters in the environment can be indicative of biogenic inputs or anthropogenic activities. Specialized injection techniques, such as large volume injection (LVI), can be employed to enhance sensitivity for trace-level detection kingcounty.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The terminal methyl groups of the decanoyl and hexadecyl chains will appear as triplets at high field (around 0.8-0.9 ppm). The numerous methylene (B1212753) groups in the long alkyl chains will give rise to a large, complex multiplet in the region of 1.2-1.6 ppm. The methylene group adjacent to the carbonyl group of the ester will be deshielded and appear as a triplet around 2.3 ppm, while the methylene group attached to the ester oxygen will be even more deshielded, appearing as a triplet around 4.0 ppm.
The ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbon of the ester will be observed in the downfield region, typically around 174 ppm. The carbons of the methylene groups will resonate in the range of 14-35 ppm, with the carbon attached to the ester oxygen appearing at a lower field (around 65 ppm) compared to the other methylene carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| CH₃ (Decanoyl) | ~0.88 (t) | ~14.1 |
| (CH₂)₇ (Decanoyl) | ~1.26 (m) | ~22.7-31.9 |
| CH₂-C=O | ~2.28 (t) | ~34.4 |
| C=O | - | ~173.9 |
| O-CH₂ | ~4.05 (t) | ~64.4 |
| O-CH₂-CH₂ | ~1.62 (quintet) | ~28.7 |
| (CH₂)₁₃ (Hexadecyl) | ~1.26 (m) | ~25.9-31.9 |
| CH₃ (Hexadecyl) | ~0.88 (t) | ~14.1 |
Note: These are predicted values based on typical chemical shifts for long-chain esters. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. For this compound, these techniques are particularly useful for confirming the presence of the ester functional group and the long hydrocarbon chains.
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically appearing around 1740 cm⁻¹ researchgate.net. Another characteristic feature will be the C-O stretching vibrations of the ester linkage, which usually appear as two bands in the region of 1250-1100 cm⁻¹. The presence of the long alkyl chains will be confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 and 2850 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹ acs.org.
Raman spectroscopy, which relies on the inelastic scattering of light, also provides a characteristic vibrational fingerprint of the molecule. While the C=O stretch is often weaker in the Raman spectrum compared to the IR spectrum, the C-C and C-H vibrations of the long alkyl chains typically give rise to strong Raman signals. This makes Raman spectroscopy particularly useful for studying the conformational order and packing of long-chain molecules researchgate.net.
Table 3: Key IR and Raman Vibrational Bands for this compound
| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C-H Stretch (alkyl) | 2920, 2850 (strong) | 2920, 2850 (strong) |
| C=O Stretch (ester) | 1740 (strong) | 1740 (weak-medium) |
| CH₂ Bend (scissoring) | 1465 (medium) | 1465 (medium) |
| C-O Stretch (ester) | 1250-1100 (strong) | 1250-1100 (weak) |
Methodologies for Sample Preparation and Matrix Effects Mitigation
The effective analysis of this compound, particularly from complex biological or environmental samples, relies heavily on appropriate sample preparation techniques. The goal of sample preparation is to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances that could compromise the analysis.
For the extraction of this compound from solid samples, such as plant tissues, solvent extraction is commonly employed. A non-polar solvent like hexane (B92381) or a mixture of chloroform (B151607) and methanol (B129727) is typically used to dissolve the lipid components, including wax esters. Following extraction, a cleanup step is often necessary to remove more polar compounds. This can be achieved using solid-phase extraction (SPE) with a silica-based sorbent. The non-polar wax esters will have a weak affinity for the silica (B1680970) and can be eluted with a non-polar solvent, while more polar compounds are retained.
When using mass spectrometry-based detection methods like GC-MS, matrix effects can be a significant challenge. Matrix effects are the alteration of the ionization efficiency of the analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects, several strategies can be employed:
Effective Sample Cleanup: As described above, thorough removal of matrix components through techniques like SPE can significantly reduce matrix effects.
Chromatographic Separation: Optimizing the GC method to achieve baseline separation of the analyte from interfering matrix components is crucial.
Use of Internal Standards: The use of a stable isotope-labeled internal standard that has a similar chemical structure and chromatographic behavior to the analyte can compensate for matrix effects.
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for signal suppression or enhancement.
By carefully selecting and optimizing sample preparation and analytical methodologies, accurate and reliable characterization and quantification of this compound can be achieved in a wide range of research applications.
Environmental Research and Ecological Impact
Occurrence and Fate in Aquatic and Terrestrial Environments
The environmental occurrence of specific long-chain fatty acid esters like decanoic acid, hexadecyl ester is not extensively documented in publicly available literature. However, fatty acid esters, in general, are known to be released into the environment through various industrial and commercial activities. Their fate in aquatic and terrestrial systems is governed by a combination of physical, chemical, and biological processes.
Aquatic Environments:
Upon entering aquatic environments, the low water solubility of long-chain fatty acid esters like this compound would lead to their partitioning from the water column to suspended solids and sediment. Volatilization from water surfaces is expected to be a minor removal mechanism due to their low vapor pressure. The primary fate process for these compounds in aquatic systems is biodegradation.
Terrestrial Environments:
In terrestrial environments, the principal fate of this compound is expected to be sorption to soil organic matter and subsequent biodegradation. chemsafetypro.com The mobility of such compounds in soil is generally low, limiting their potential to leach into groundwater. chemsafetypro.com The extent of sorption is influenced by the organic carbon content of the soil; higher organic carbon content leads to stronger adsorption. nih.govecetoc.org
The following table provides estimated environmental fate parameters for long-chain fatty acid esters, which can be considered indicative for this compound.
| Environmental Compartment | Key Fate Process | Influencing Factors | Expected Outcome |
| Aquatic | Biodegradation, Sorption to sediment | Microbial activity, Water temperature, Sediment composition | Removal from the water column, Accumulation in sediment followed by degradation |
| Terrestrial | Biodegradation, Sorption to soil organic carbon | Soil microbial population, Soil type, Organic matter content | Low mobility, Degradation in the soil matrix |
Ecotoxicological Investigations and Environmental Risk Assessment
Environmental risk assessments for fatty acid esters often conclude a low level of concern due to their rapid biodegradation and low potential for bioaccumulation. europa.eu The United States Environmental Protection Agency (EPA) has reviewed the toxicity of analogous chemicals and determined them to be of low risk to the environment.
The following table presents representative ecotoxicity data for compounds structurally related to this compound. It is important to note that these are not direct data for the specified compound.
| Test Organism | Endpoint | Duration | Test Substance | Result (mg/L) | Reference |
| Fish (species not specified) | LC50 | 14 days | C10 Fatty Acid | 4.02 | epa.gov |
| Daphnia magna (Water Flea) | EC50 | 48 hours | Dodecanol ethoxylates | 3.11 - 20.4 | pjoes.com |
| Lebistes reticulatus (Guppy) | LC50 | 96 hours | Dodecanol ethoxylates | 7.48 - 45.8 | pjoes.com |
| Aquatic Invertebrates | (General) | - | Methyl esters of fatty acids | Limited ecotoxicity | rivm.nl |
LC50: The concentration of a substance that is lethal to 50% of the test organisms. EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.
Bioremediation and Degradation Studies in Environmental Systems
Long-chain fatty acid esters are generally considered to be readily biodegradable in both aerobic and anaerobic conditions. semanticscholar.orglyellcollection.org The primary mechanism of degradation is microbial action, where microorganisms such as bacteria and fungi utilize the ester as a carbon source. arcjournals.org
The biodegradation pathway for fatty acid esters typically involves an initial hydrolysis step, catalyzed by esterase enzymes, which breaks the ester bond to form the corresponding fatty acid (decanoic acid) and alcohol (hexadecanol). lyellcollection.orgwikipedia.org Both of these breakdown products are readily biodegradable. wikipedia.org The fatty acid is then typically metabolized through the β-oxidation pathway, a common metabolic process in many organisms. wikipedia.org
Studies on fatty acid methyl esters (FAMEs), which are structurally similar to this compound, have shown that their biodegradation can be rapid in soil and water. semanticscholar.org The rate of biodegradation is influenced by environmental factors such as temperature, pH, nutrient availability, and the composition of the microbial community. internationalscholarsjournals.com
The following table summarizes the key aspects of the biodegradation of long-chain fatty acid esters.
| Degradation Process | Description | Key Enzymes | Primary Degradation Products | Factors Influencing Rate |
| Aerobic Biodegradation | Microbial breakdown in the presence of oxygen. | Esterases, Oxidases | Decanoic acid, Hexadecanol (B772), Carbon dioxide, Water | Oxygen availability, Microbial population, Temperature |
| Anaerobic Biodegradation | Microbial breakdown in the absence of oxygen. | Esterases, Reductases | Decanoic acid, Hexadecanol, Methane, Carbon dioxide | Absence of oxygen, Presence of suitable electron acceptors |
| Hydrolysis | Chemical breakdown by reaction with water. | - | Decanoic acid, Hexadecanol | pH, Temperature |
Biodegradation half-life is a key parameter in assessing the persistence of a chemical in the environment. For readily biodegradable substances like many fatty acid esters, the default half-life in freshwater for modeling purposes is often set at 15 days, though actual half-lives can be much shorter. ecetoc.orgecetoc.org Studies on biodiesel, which is primarily composed of fatty acid methyl esters, have reported biodegradation half-lives ranging from 9 to 62 days in various environmental media. dtu.dk
Structure Activity Relationship Sar and Analogue Studies
Comparative Analysis of Fatty Acid Ester Series
The hexadecyl (or cetyl) alcohol portion of the ester provides a long, saturated C16 alkyl chain that significantly influences the molecule's lipophilicity and physical properties. By keeping this hexadecyl group constant and varying the fatty acid component, the impact of the acid moiety's chain length and saturation on biological activity can be assessed. For instance, hexadecanoic acid, the C16 fatty acid, has been noted for its potential antioxidant, anti-inflammatory, and hypocholesterolemic effects researchgate.net. Its methyl ester has been shown to inhibit cyclooxygenase II, suggesting a selective anti-inflammatory action jmaterenvironsci.com. When esterified with a hexadecyl group, the resulting hexadecyl hexadecanoate (B85987) (cetyl palmitate) is a waxy substance used extensively in cosmetics for its emollient properties.
In contrast, decanoic acid (a C10 fatty acid) is recognized for its potent antimicrobial and antifungal properties researchgate.netscispace.com. The shorter chain length of decanoic acid compared to hexadecanoic acid is a key determinant of this activity. Therefore, it can be inferred that hexadecyl esters of shorter-chain fatty acids, like decanoic acid, are more likely to exhibit antimicrobial activities, while those with longer-chain fatty acids may have properties more suited for applications as emollients or lubricants.
A comparative analysis of hexadecyl esters with fatty acids of varying chain lengths (from C10 to C18) would likely demonstrate a graduation in properties. Shorter acid chains would enhance antimicrobial efficacy, while longer chains would increase the melting point and waxy character of the ester.
Table 1: Comparative Properties of Hexadecyl Esters with Different Acid Moieties
| Fatty Acid Moiety | Ester Name | Primary Characteristics |
| Decanoic Acid (C10:0) | Hexadecyl Decanoate (B1226879) | Potential antimicrobial properties |
| Hexadecanoic Acid (C16:0) | Hexadecyl Hexadecanoate | Emollient, waxy texture |
Evaluation of Decanoic Acid Esters with Diverse Alcohol Moieties
Fixing the acid moiety as decanoic acid allows for the investigation of the alcohol's contribution to the ester's properties. Decanoic acid and its derivatives have been reported to possess significant antibacterial and antifungal activities researchgate.netscispace.com. The nature of the alcohol esterified to decanoic acid can modulate this bioactivity.
For example, the synthesis of glycerol-decanoic acid esters has been shown to yield compounds with antimicrobial activity against Propionibacterium acnes and Staphylococcus epidermidis researchgate.net. In another study, mixed esters of decanoic acid were synthesized using a combination of butanol and methanol (B129727), indicating the versatility of esterification with different alcohol groups researchgate.net. The antimicrobial activity of a series of decanoic acid derivatives has been evaluated, with ester derivatives generally showing more activity than amides scispace.com.
The length and branching of the alcohol chain can also influence the physical properties of the resulting ester. A study on dodecanedioic acid-based esters found that branched alcohol fragments lead to esters with very good low-temperature performance, which is a desirable characteristic for lubricants srce.hr. Similarly, it can be expected that decanoic acid esters of branched alcohols would exhibit lower pour points compared to their linear counterparts.
Table 2: Antimicrobial Activity of Decanoic Acid Esters with Different Alcohol Moieties
| Alcohol Moiety | Ester Compound | Target Microorganism | Observed Effect |
| Glycerol (B35011) | Glycerol-decanoic acid ester | P. acnes, S. epidermidis | Growth inhibition |
| Various aromatic and aliphatic alcohols | Various decanoate esters | S. aureus, B. subtilis, E. coli | Varied antimicrobial activity |
Influence of Alkyl Chain Length and Saturation on Biological Efficacy
The length and degree of saturation of the alkyl chains in both the acid and alcohol components of fatty acid esters are critical determinants of their biological and physical properties.
Longer alkyl chains generally increase the lipophilicity of the molecule. This can affect its interaction with cell membranes and its solubility in different media. In a series of fatty acid ionic liquids, an increase in toxicity was observed with an increasing alkyl group chain length of the fatty acid anion researchgate.net. Conversely, for some applications, an optimal chain length exists. For instance, in insect sex pheromones, which are often fatty acid derivatives, the specific chain length (typically C10-C18) is crucial for biological activity nih.govfrontiersin.orgnih.gov.
The degree of saturation also plays a significant role. Unsaturated fatty acids, containing one or more double bonds, have a lower melting point and increased fluidity compared to their saturated counterparts. This can affect the properties of materials formulated with these esters. For example, long-chain unsaturated fatty acids exhibit better bactericidal properties than long-chain saturated fatty acids nih.gov.
The combination of chain length and saturation influences the liquid crystalline properties of some esters. Certain ester-Schiff base derivatives with tetradecyl terminal chains have been shown to exhibit a smectic A liquid crystal phase researchgate.net. The long, flexible alkyl chains are essential for the formation of these mesophases acs.orghighland.cc.il.usnih.govtcichemicals.com.
Table 3: Effect of Alkyl Chain Characteristics on Ester Properties
| Property | Influence of Increased Chain Length | Influence of Unsaturation |
| Antimicrobial Activity | Can increase or decrease depending on the specific microorganism and mechanism | Generally increases bactericidal properties |
| Melting Point | Increases | Decreases |
| Lubricity | Can improve high-temperature performance | Can affect low-temperature fluidity |
| Liquid Crystal Formation | Promotes formation of mesophases | Can disrupt ordered packing |
Derivatization for Enhanced Bioactivity or Specific Research Applications
Chemical modification, or derivatization, of decanoic acid, hexadecyl ester can be employed to enhance its inherent biological activity or to introduce new functionalities for specific research purposes.
A notable example of enhancing bioactivity through derivatization is the modification of antimicrobial peptides. The C-terminal of the antimicrobial peptide PMAP-23RI was modified with decanoic acid, resulting in a new compound, PMAP-23RI-Dec. This derivatization led to enhanced antibacterial activity, including the ability to inhibit biofilm formation at low concentrations nih.gov. This demonstrates that attaching a decanoic acid moiety can significantly improve the therapeutic potential of other molecules.
For research applications, derivatization is often used to improve the analytical detection of fatty acids and their esters. Carboxylic acids can be derivatized to enhance their detection in techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry researchgate.netsigmaaldrich.com. Such procedures can be applied to this compound to facilitate its quantification in complex biological or environmental samples. Furthermore, the use of deuterated derivatization agents allows for the synthesis of internal standards for accurate quantification in gas chromatography-tandem mass spectrometry sigmaaldrich.com.
Development of Hexadecyl-Containing Chemical Scaffolds for Material Science
The long hexadecyl alkyl chain is a valuable component in the design of functional materials due to its ability to induce self-assembly and create organized structures.
Hexadecyl-functionalized materials have been investigated for their potential in creating polymer-clay nanocomposites. A study on hexadecyl-functionalized synthetic clays (B1170129) demonstrated their ability to disperse and form gels in organic solvents, which is a crucial property for the fabrication of nanocomposites researchgate.net. The incorporation of such functionalized materials can enhance the properties of polymers, such as thermal stability researchgate.net.
The principle of self-assembly, driven by the hydrophobic interactions of long alkyl chains, is fundamental to this area of material science nih.govncsu.eduscispace.com. Fatty acids and their esters can self-assemble into various structures like micelles, vesicles, and lamellar phases in solution scispace.com. These self-assembled structures can be designed to be responsive to stimuli such as pH and temperature, leading to the development of "smart materials" like responsive foams and self-repairing gels youtube.com. The hexadecyl chain in this compound provides the necessary hydrophobicity to participate in and stabilize such self-assembled architectures.
Emerging Research Applications and Future Perspectives
Exploration of Novel Therapeutic and Biotechnological Applications
The unique physicochemical properties of wax esters like decanoic acid, hexadecyl ester make them promising candidates for innovative therapeutic and biotechnological applications. Research in this area is primarily focused on their utility in advanced drug delivery systems and their role in skin health and disease modulation.
One of the most promising therapeutic applications of long-chain fatty acid esters is in the development of novel drug delivery systems. For instance, a structurally similar wax ester, cetyl palmitate (hexadecyl hexadecanoate), is a key component in the formulation of solid lipid nanoparticles (SLNs). These nanosized carriers are advantageous for drug delivery due to the inherent biocompatibility of their lipid constituents. SLNs can encapsulate therapeutic agents, protecting them from degradation and enabling controlled release, which can enhance their efficacy and reduce side effects. The principles guiding the use of cetyl palmitate in SLNs are directly applicable to this compound, suggesting its potential as a component in similar advanced drug delivery vehicles for a variety of therapeutic molecules.
Furthermore, the role of wax esters in maintaining skin health is well-documented, and this has significant therapeutic and biotechnological implications. Wax esters are integral components of skin lipids, where they contribute to the skin's barrier function, prevent water loss, and maintain moisture balance. creative-biolabs.com Research into the synthesis and function of wax esters in the skin has revealed their involvement in conditions such as acne, where altered levels of wax esters have been observed. creative-biolabs.com This understanding opens up possibilities for the development of therapeutic skincare products containing specific wax esters like this compound to restore a healthy skin lipid profile and address various dermatological conditions. The anti-inflammatory and antioxidant properties associated with some wax esters further underscore their potential in therapeutic applications for skin aging and inflammatory skin diseases. creative-biolabs.com
Integration into Sustainable Chemical Production Processes
In response to the growing demand for environmentally friendly and sustainable manufacturing processes, the chemical industry is increasingly turning to green chemistry principles for the production of compounds like this compound. This involves the use of renewable feedstocks and biocatalytic methods to reduce the environmental impact of chemical synthesis.
A key strategy for the sustainable production of wax esters is the use of biocatalysts, particularly lipases. Lipase-catalyzed synthesis of esters offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity, and the avoidance of harsh chemicals. mdpi.commdpi.commdpi.com The enzymatic esterification of decanoic acid and hexadecanol (B772) can be performed in solvent-free systems or in green solvents like deep eutectic solvents, further enhancing the sustainability of the process. mdpi.comresearchgate.netresearchgate.net Research has demonstrated the feasibility of lipase-catalyzed synthesis for a variety of fatty acid esters, and these methodologies can be readily adapted for the production of this compound. mdpi.comnih.gov
In addition to biocatalysis, there is a growing interest in producing wax esters from renewable feedstocks through metabolic engineering of plants. nih.govresearcher.life By introducing genes for wax ester synthesis into oilseed crops, it is possible to create sustainable and scalable platforms for the production of specific wax esters. researcher.life This approach not only reduces the reliance on fossil fuels but also offers the potential to produce tailor-made wax esters with desired properties for various applications. nih.gov
Advanced Computational Modeling and Simulation Studies
Advanced computational methods, such as molecular modeling and simulation, are becoming increasingly important tools for understanding the behavior of molecules like this compound at the atomic level. These in silico techniques provide insights that can be difficult to obtain through experimental methods alone and can guide the rational design of new materials and processes. mdpi.com
Molecular dynamics (MD) simulations can be used to study the physical and chemical properties of this compound in various environments. For example, MD simulations have been employed to investigate the behavior of related long-chain alkanes and fatty acid esters, providing information on their structural organization, diffusion, and interactions. cetjournal.it Such simulations can predict how this compound will behave in bulk form, at interfaces, or within complex mixtures, which is crucial for its application in lubricants, cosmetics, and drug delivery systems.
Density Functional Theory (DFT) is another powerful computational tool that can be used to investigate the electronic structure and reactivity of this compound. arxiv.orgaps.org DFT calculations can provide insights into the molecule's stability, its interaction with other molecules, and its potential reaction pathways. nih.govresearchgate.net This information can be valuable for understanding its chemical behavior and for designing new applications. For instance, DFT can aid in understanding the interactions between this compound and active pharmaceutical ingredients in drug formulations or its performance as a lubricant additive. nih.gov
Translational Research from Basic Science to Applied Fields
Translational research aims to bridge the gap between basic scientific discoveries and their practical applications. For this compound, this involves translating the fundamental understanding of its properties into real-world products and technologies.
A significant area of translational research for this compound is its use as a phase change material (PCM) for thermal energy storage. jusst.orgntu.edu.twresearchgate.net PCMs can absorb and release large amounts of latent heat during their phase transitions, making them ideal for applications requiring thermal regulation. mdpi.comresearchgate.netmdpi.com this compound, with its specific melting and freezing points, can be incorporated into textiles to create "smart" fabrics that help regulate body temperature, providing comfort in varying environmental conditions. jusst.orgntu.edu.twresearchgate.net This technology has applications in performance apparel, protective clothing, and medical textiles. jusst.orgresearchgate.net
The well-established use of wax esters in the cosmetics and pharmaceutical industries is another example of successful translational research. labinsights.nl Their emollient, thickening, and stabilizing properties make them valuable ingredients in creams, lotions, and other personal care products. The ongoing research into the specific benefits of different wax esters, including their role in skin health, will likely lead to the development of more targeted and effective cosmetic and dermatological products. creative-biolabs.com
Q & A
Q. What are the established synthetic routes for decanoic acid, hexadecyl ester, and how do reaction conditions influence yield?
this compound (C26H52O2) is synthesized via esterification between decanoic acid derivatives and cetyl alcohol. A catalyst-free method involves reacting decanoic acid chloride with cetyl alcohol under controlled temperatures (60–80°C) and inert atmospheres to avoid oxidation . Yield optimization requires precise stoichiometric ratios (1:1 molar ratio of acid chloride to alcohol) and anhydrous conditions. Impurities such as unreacted alcohol or acid byproducts can be removed via column chromatography or recrystallization.
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- GC-MS : For volatile compound identification, retention indices, and mass spectral matching (e.g., NIST library) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm ester linkage formation (δ 4.05 ppm for –CH2O–; δ 173 ppm for carbonyl) .
- FT-IR : Peaks at 1740–1720 cm<sup>−1</sup> (ester C=O stretch) and 1170–1240 cm<sup>−1</sup> (C–O stretch) .
- HPLC : Quantifies purity using reverse-phase C18 columns and UV detection at 210 nm .
Q. How does the solubility profile of this compound impact its application in lipid-based formulations?
The ester exhibits high lipophilicity (logP ~8.5) and is soluble in nonpolar solvents (e.g., hexane, chloroform). Its structural similarity to epidermal lipids enhances compatibility with biological membranes, making it suitable for lipid microparticles or emulsions in drug delivery . Solubility in mixed solvent systems (e.g., ethanol:water) should be tested via phase diagrams to optimize formulation stability.
Advanced Research Questions
Q. What role does this compound play in enhancing drug entrapment efficiency in solid lipid microparticles (SLMs)?
As a lipid matrix, it increases drug-loading capacity for lipophilic compounds (e.g., miconazole) by forming stable crystalline structures. SLMs prepared via hot homogenization (70–80°C) and ultrasonication achieve particle sizes <10 µm. Entrapment efficiency (>85%) is validated using dialysis membranes and HPLC quantification .
Q. How do structural features (e.g., aliphatic chain length, absence of unsaturation) influence its stability in pharmaceutical formulations?
The saturated C16 alkyl chain and ester group prevent oxidative degradation, ensuring thermal stability up to 200°C (TGA data). Stability under accelerated conditions (40°C/75% RH for 6 months) should be monitored via HPLC for degradation products (e.g., free fatty acids) .
Q. What advanced analytical methods address challenges in detecting stereoisomers or trace impurities?
Q. How can researchers resolve contradictions between purity data and biological activity in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
